molecular formula C22H42O2 B156041 Isobutyl oleate CAS No. 10024-47-2

Isobutyl oleate

Cat. No. B156041
CAS RN: 10024-47-2
M. Wt: 338.6 g/mol
InChI Key: GXJLQJFVFMCVHG-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl oleate is an ester of oleic acid and isobutyl alcohol. It is a clear, colorless liquid with a faint odor and is commonly used as a solvent, lubricant, and emollient in various industries. In recent years, isobutyl oleate has gained attention in scientific research due to its potential applications in the fields of medicine, biotechnology, and materials science.

Scientific Research Applications

Nanocrystal Synthesis

Isobutyl oleate is significant in the synthesis of nanocrystals. In the study by Kovalenko et al. (2007), various oleic acid salts, including isobutyl oleate, have been shown to stabilize high-quality iron oxide nanocrystals. This synthesis is crucial for applications in magnetic storage media and biomedical imaging (Kovalenko et al., 2007).

Biodiesel Improvement

Isobutyl oleate plays a vital role in improving biodiesel's properties. Jing (2011) found that oleic acid isobutyl ester enhances biodiesel's low-temperature fluidity by reducing its solidification and cold filter plugging points, addressing a key limitation in biodiesel usage (Jing, 2011).

Enhanced Selectivity in Flotation Processes

Partial replacement of sodium oleate with alcohols, including isobutyl oleate, has been shown to increase the selectivity of sodium oleate-based collectors in malachite flotation. This finding by Li et al. (2018) is significant for mineral processing, especially in the extraction of valuable minerals from ores (Li et al., 2018).

Biolubricant Production

The synthesis of biolubricants, such as isoamyl oleate, is an emerging application of isobutyl oleate. Madarász et al. (2015) demonstrated the feasibility of producing biolubricants through enzymatic reactions in microfluidic reactors, utilizing renewable raw materials including isobutyl oleate. This development is crucial for producing environmentally friendly lubricants (Madarász et al., 2015).

Oleochemically Based Fuel Additives

Isobutyl oleate contributes to the synthesis of oleochemically based fuel additives. Doll et al. (2007) reported the surface tension of various epoxidized oleochemicals and their fatty esters, including isobutyl oleate, which is crucial for understanding their behavior in fuel systems (Doll et al., 2007).

properties

IUPAC Name

2-methylpropyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h11-12,21H,4-10,13-20H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJLQJFVFMCVHG-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064899
Record name 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl oleate

CAS RN

10024-47-2
Record name Isobutyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10024-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isobutyl oleate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9LEY6XW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl oleate
Reactant of Route 2
Reactant of Route 2
Isobutyl oleate
Reactant of Route 3
Reactant of Route 3
Isobutyl oleate
Reactant of Route 4
Reactant of Route 4
Isobutyl oleate
Reactant of Route 5
Reactant of Route 5
Isobutyl oleate
Reactant of Route 6
Reactant of Route 6
Isobutyl oleate

Citations

For This Compound
54
Citations
W Ling, C Geankoplis - Industrial & Engineering Chemistry, 1958 - ACS Publications
In the last few years the manufacture and importance of aliphatic esters have increased appreciably. Liquid phase esterification using an acid and alcohol is an important method for …
Number of citations: 6 pubs.acs.org
ED Pusfitasari, Andreas - Journal of Technology Indonesia …, 2013 - garuda.kemdikbud.go.id
… oleate and Isobutyl oleate from palm oil, because DEHP have negative effect for health. Although it has been substituted with the Isopropyl oleate (IPO) and Isobutyl oleate (IBO), to a …
Number of citations: 3 garuda.kemdikbud.go.id
W Waskitoaji, E Triwulandari, A Haryono - Procedia Chemistry, 2012 - Elsevier
… isobutyl oleate at mol comparison between oleic acid : isobutyl alcohol 1:2, 1% catalyst, at 100 C (Ŷ) and 110 C (Ÿ). (b). Conversion of oleic acid to isobutyl oleate … acid to isobutyl oleate (…
Number of citations: 48 www.sciencedirect.com
KM Doll, BR Moser, SZ Erhan - Energy & fuels, 2007 - ACS Publications
… Surface tensions of the olefins measured at 40 C range from 25.9 mN m -1 , for isobutyl oleate, to 28.4 mN m -1 for methyl linoleate. The epoxy versions of the same compounds …
Number of citations: 64 pubs.acs.org
S Asadauskas, SZ Erhan - Journal of the American Oil Chemists' Society, 1999 - Springer
Low-temperature properties need improvement before vegetable oils can receive wider recognition as biodegradable lubricants. Effects of dilution with major biodegradable fluids, …
Number of citations: 219 link.springer.com
PK Sripada, RV Sharma, AK Dalai - Industrial Crops and Products, 2013 - Elsevier
… One of them involves blending the vegetable oils with additives like pour point depressants and diluents like 2-ethylhexyl oleate, isobutyl oleate, trimethylolpropane trioleate, …
Number of citations: 102 www.sciencedirect.com
JDP Teresa, JG Urones, A Fernandez… - Phytochemistry, 1984 - academia.edu
… ; and methyl-, ethyl-, isobutyl-palmitate and isobutyl stearate yielded as single species: phytyl palmitate (58 mg), phytyl oleate (82 mg), isobutyl palmitate (306 mg), isobutyl oleate (23 mg…
Number of citations: 14 www.academia.edu
JS Patton, JG Quinn - Marine Biology, 1973 - Springer
… Isobutyl oleate represents an ester compound formed with a primary alcohol. The results of … oleate was the substrate; however, isobutyl oleate was hydrolyzed by both lipases, and style …
Number of citations: 36 link.springer.com
W Wang, F Li, Y Li - Journal of Materials Research and Technology, 2020 - Elsevier
The main shortcomings of biodiesel are related to the low-temperature performance and oxidation stability. Hence, this study proposes to investigate the influence of the oleic acid-…
Number of citations: 26 www.sciencedirect.com
M Hasan, DA Gopakumar, NG Olaiya, F Zarlaida… - International journal of …, 2020 - Elsevier
… Another promising plasticizer that can be used is palm oil, because it contains 1,4-butandiol dioleate, isobutyl oleate and 2-ethyl hexyl oleate compound which acts as a plasticizer [23]. …
Number of citations: 70 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.